Azaphilone-9

HuR-ARE inhibition RNA-binding protein Post-transcriptional regulation

Azaphilone-9 (AZA-9, CAS 1448460-87-4) is a fungal natural product and specific competitive inhibitor of the HuR-ARE protein-RNA interaction (IC50 = 1.2 μM). Unlike broad-spectrum cytotoxic azaphilone analogs, AZA-9 binds a defined cleft on HuR (residues Y26, K55, R97, R153), enabling precise mechanistic studies of post-transcriptional gene regulation. • Defined Mechanism: Competitive HuR-ARE inhibition at a structurally characterized binding site (NMR-validated). • Research Utility: Differentiates HuR-mediated mRNA stabilization from other RNA-binding proteins. • Supply: ≥98% purity; ambient shipping; global delivery.

Molecular Formula C21H23BrO5
Molecular Weight 435.3 g/mol
Cat. No. B15140940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaphilone-9
Molecular FormulaC21H23BrO5
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br
InChIInChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1
InChIKeyXUOVORQURANBCB-LVUCCPRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaphilone-9: HuR-ARE Inhibitor Overview


Azaphilone-9 (AZA-9) is a fungal natural product belonging to the azaphilone class of secondary metabolites, with a molecular formula of C21H23BrO5 and a molecular weight of 435.3 g/mol [1]. It functions as a specific inhibitor of the interaction between the RNA-binding protein Hu antigen R (HuR) and AU-rich elements (ARE) in the 3'-UTR of target mRNAs, a mechanism implicated in the stabilization of numerous oncogenic transcripts [1].

Azaphilone-9 Specificity Over Generic Azaphilones


While the azaphilone class encompasses hundreds of compounds with diverse activities including antimicrobial, anti-inflammatory, and cytotoxic effects, generic substitution is not feasible due to profound target selectivity differences [1]. Over 40% of characterized azaphilones display general cytotoxic or anti-tumor effects [2], but Azaphilone-9 exhibits a unique, well-characterized mechanism: competitive inhibition of the HuR-ARE protein-RNA interaction at a defined binding cleft [1]. This specificity is absent in the vast majority of its structural analogs, making Azaphilone-9 an essential tool compound for studying post-transcriptional gene regulation, whereas other azaphilones lack this defined molecular target.

Azaphilone-9 Evidence: Quantitative Differentiation


HuR-ARE Inhibition Potency Comparison

Azaphilone-9 demonstrates potent inhibition of the HuR-ARE interaction, with an IC50 of 1.2 μM in a fluorescence polarization (FP) competition assay using full-length HuR protein [1]. This potency is superior to the commonly used HuR inhibitors CMLD-2 (IC50 = 2.4 μM) and KH-3 (IC50 = 3.5 μM) [2]. While more potent inhibitors exist, such as MS-444 (IC50 = 0.04 μM) [2], Azaphilone-9 occupies a distinct potency tier that is relevant for specific experimental contexts, offering a balance between strong inhibition and a well-characterized, competitive binding mechanism.

HuR-ARE inhibition RNA-binding protein Post-transcriptional regulation

Competitive Binding at RNA-Binding Cleft

Azaphilone-9 inhibits the HuR-ARE interaction through a well-defined mechanism: competitive binding in the RNA-binding cleft of HuR [1]. This is in contrast to other HuR inhibitors like MS-444, which function by interfering with HuR dimer formation [1]. The competitive nature of Azaphilone-9's inhibition was confirmed by surface plasmon resonance (SPR), which verified direct binding of AZA-9 to HuR in a dose-dependent manner [2].

Mechanism of action Competitive inhibition RNA-binding cleft

Binding Site Mapping to Key Residues

NMR spectroscopy and computational docking studies have precisely mapped the binding site of Azaphilone-9 on HuR. The compound interacts with a pocket lined by key RNA-binding residues, including Y26, K55, R97, and R153 [1]. These residues were significantly perturbed during NMR titrations, confirming their direct involvement in AZA-9 binding [2]. This level of structural detail is not available for many other azaphilone compounds.

Binding site mapping NMR spectroscopy Molecular docking

Azaphilone-9 Research Applications


HuR-ARE Pathway Dissection

Researchers investigating the role of HuR in stabilizing oncogenic mRNAs (e.g., those encoding cytokines, growth factors, and transcription factors) can employ Azaphilone-9 as a potent and well-characterized competitive inhibitor [1]. Its defined binding site (residues Y26, K55, R97, R153) allows for precise mechanistic studies [2], enabling the differentiation of HuR-mediated effects from other RNA-binding proteins.

HuR Target Validation in Cancer Models

In cancer research, where HuR is often overexpressed and contributes to tumorigenesis, Azaphilone-9 serves as a valuable chemical probe to validate HuR as a therapeutic target [1]. Its specific, competitive mechanism of action makes it a superior tool for studying the functional consequences of HuR-ARE disruption compared to broader-spectrum cytotoxic agents or less specific azaphilone analogs [1].

SAR Studies for HuR Inhibitors

The comprehensive structural characterization of Azaphilone-9's interaction with HuR, including NMR mapping and computational docking models, provides a robust foundation for medicinal chemistry efforts [1]. Researchers can use this data to design and synthesize Azaphilone-9 derivatives with potentially improved potency or pharmacokinetic properties, building upon a well-understood scaffold [2].

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